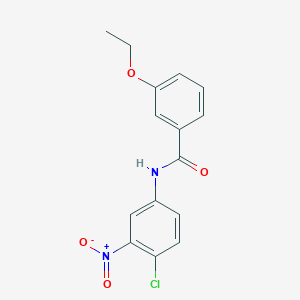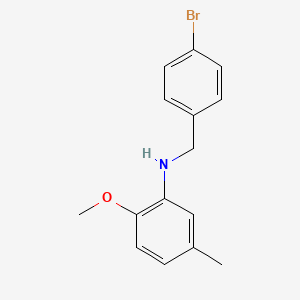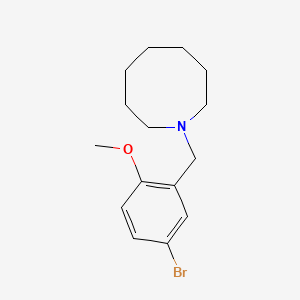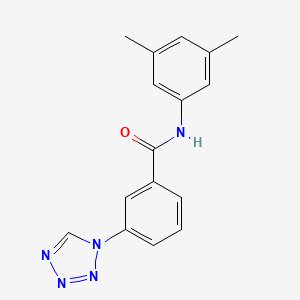![molecular formula C17H24N2O3 B5725965 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone O-[2-(1-piperidinyl)ethyl]oxime](/img/structure/B5725965.png)
1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone O-[2-(1-piperidinyl)ethyl]oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone O-[2-(1-piperidinyl)ethyl]oxime, also known as BP-O-1, is a compound that has gained attention in scientific research due to its potential therapeutic applications. BP-O-1 is a small molecule that has been synthesized and studied for its ability to interact with biological systems.
Wirkmechanismus
The exact mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone O-[2-(1-piperidinyl)ethyl]oxime is not fully understood. However, it has been suggested that 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone O-[2-(1-piperidinyl)ethyl]oxime can interact with various proteins and enzymes in the body, leading to its therapeutic effects. 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone O-[2-(1-piperidinyl)ethyl]oxime has been reported to interact with the cholinesterase enzyme, which is responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone O-[2-(1-piperidinyl)ethyl]oxime can increase the levels of acetylcholine, which is important for memory and cognitive function. 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone O-[2-(1-piperidinyl)ethyl]oxime has also been found to interact with the Nrf2 pathway, which is responsible for the regulation of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects
1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone O-[2-(1-piperidinyl)ethyl]oxime has been reported to have various biochemical and physiological effects. In vitro studies have shown that 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone O-[2-(1-piperidinyl)ethyl]oxime can inhibit the aggregation of amyloid beta peptides, reduce the production of pro-inflammatory cytokines, and induce the expression of antioxidant enzymes. In vivo studies have shown that 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone O-[2-(1-piperidinyl)ethyl]oxime can improve cognitive function, reduce inflammation, and protect against neuronal damage. 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone O-[2-(1-piperidinyl)ethyl]oxime has also been found to have antibacterial and anticancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone O-[2-(1-piperidinyl)ethyl]oxime has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied for its therapeutic potential and has been found to have various biochemical and physiological effects. However, there are also some limitations to using 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone O-[2-(1-piperidinyl)ethyl]oxime in lab experiments. Its mechanism of action is not fully understood, and its efficacy may vary depending on the disease and the experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone O-[2-(1-piperidinyl)ethyl]oxime. One area of research is to further investigate its mechanism of action and identify its molecular targets. This can help in the development of more effective therapeutic strategies. Another area of research is to explore the potential of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone O-[2-(1-piperidinyl)ethyl]oxime in combination with other drugs for the treatment of various diseases. Additionally, more studies are needed to evaluate the safety and toxicity of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone O-[2-(1-piperidinyl)ethyl]oxime in vivo. Overall, 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone O-[2-(1-piperidinyl)ethyl]oxime has the potential to be a valuable therapeutic agent, and further research is needed to fully understand its therapeutic potential.
Synthesemethoden
1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone O-[2-(1-piperidinyl)ethyl]oxime can be synthesized by reacting 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone with O-(2-aminoethyl)hydroxylamine in the presence of a suitable solvent and catalyst. The resulting product is then treated with piperidine to obtain 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone O-[2-(1-piperidinyl)ethyl]oxime. The purity of the compound can be confirmed using various analytical techniques such as NMR, HPLC, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone O-[2-(1-piperidinyl)ethyl]oxime has been studied for its therapeutic potential in various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has been reported to have neuroprotective properties and can inhibit the aggregation of amyloid beta peptides, which are responsible for the formation of plaques in the brain. 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone O-[2-(1-piperidinyl)ethyl]oxime has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone O-[2-(1-piperidinyl)ethyl]oxime has been studied for its potential to treat cancer and bacterial infections.
Eigenschaften
IUPAC Name |
(E)-1-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-(2-piperidin-1-ylethoxy)ethanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-14(18-21-12-11-19-9-5-2-6-10-19)17-13-20-15-7-3-4-8-16(15)22-17/h3-4,7-8,17H,2,5-6,9-13H2,1H3/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHBKGBQUXESLW-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCCN1CCCCC1)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OCCN1CCCCC1)/C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[2-(piperidin-1-yl)ethoxy]ethanimine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-phenylcyclohexyl)[2-(1-piperidinyl)ethyl]amine](/img/structure/B5725884.png)
![3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5725887.png)

![dimethyl 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5725898.png)
![2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide](/img/structure/B5725905.png)
![4-[1-cyano-2-(2-furyl)vinyl]benzonitrile](/img/structure/B5725920.png)

![N'-[1-(1-benzofuran-2-yl)ethylidene]-9H-xanthene-9-carbohydrazide](/img/structure/B5725931.png)

![2-[(2-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5725959.png)


![4-[({[amino(3-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate](/img/structure/B5725987.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methoxyacetamide](/img/structure/B5725991.png)